N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a compound that has been identified as a potential inhibitor of the Notum enzyme . This compound is structurally similar to melatonin . It was discovered during a search for Notum inhibitors by crystallographic fragment screening .
Molecular Structure Analysis
The molecular structure of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is complex. It has been studied using X-ray diffraction, which provides high-resolution structures .Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has been identified as a potential inhibitor of the Notum enzyme . The Notum enzyme can remove the lipid from Wnt and inactivate it, and inhibition of Notum can therefore upregulate Wnt signalling .Scientific Research Applications
Antiallergic Properties
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has been studied for its potential as an antiallergic agent. Research on related N-(pyridin-4-yl)-(indol-3-yl)acetamides shows that they are effective in inhibiting histamine release, a key factor in allergic responses. One study highlighted the synthesis of a series of such compounds and identified a specific amide, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as being significantly potent against histamine release in guinea pig peritoneal mast cells (Menciu et al., 1999).
Antiplasmodial Properties
Another study investigated the antiplasmodial properties of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides. These compounds were found to be effective against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. The study highlighted the role of specific structural groups for biological activity against plasmodial parasites (Mphahlele et al., 2017).
Synthesis and Structural Analysis
Research into the synthesis of related indole acetamides has been conducted to explore their potential therapeutic applications. One such study focused on the synthesis of N-{2-[3'-(2-Acetylaminoethyl)-1H,1'H-[5,5']biindol-3-yl]- and N-{2-[1'-(2-acetylaminoethyl)-1'H-[5,5']biindol-1-yl]ethyl}acetamide. These compounds and their analogues were analyzed for potential medical applications (Guillard et al., 2003).
Potential in Synthesis of Novel Compounds
Research has also been conducted on the synthesis and evaluation of N-substituted derivatives of similar compounds. These studies are crucial for the development of new pharmaceuticals and understanding the potential applications of these chemical structures in various therapeutic areas (Maklakov et al., 2002).
properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLASALUJLTGJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351390 | |
Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
CAS RN |
2806-01-1 | |
Record name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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